Quininae

Description

Properties

IUPAC Name |

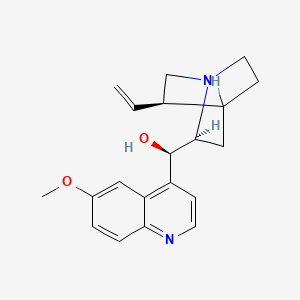

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-VOMFEXJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Quininae, primarily known for its active compound quinine, is a class of alkaloids derived from the bark of the Cinchona tree. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties, mechanisms of action, and clinical applications based on diverse research findings.

Overview of this compound

This compound encompasses a range of quinoline and quinazoline alkaloids, which have been extensively studied for their medicinal properties. Quinine, in particular, has played a crucial role in treating malaria and has shown potential in various other therapeutic areas.

Biological Activities

The biological activities of this compound are diverse and include:

- Antimalarial : Quinine is primarily recognized for its effectiveness against Plasmodium falciparum, the causative agent of severe malaria. Studies indicate that high-dose intravenous regimens significantly reduce parasite clearance time compared to lower doses .

- Antitumor : Several quinoline derivatives exhibit antitumor properties, targeting various cancer cell lines through mechanisms such as DNA intercalation and topoisomerase inhibition .

- Antibacterial and Antifungal : Research has demonstrated that quinine and its derivatives possess antibacterial and antifungal activities, making them potential candidates for treating infections resistant to conventional antibiotics .

- Anti-inflammatory : Quinine has shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory conditions .

- Antiviral : Emerging studies suggest that quinoline alkaloids may inhibit viral replication, although further research is needed to establish their efficacy against specific viruses .

The mechanisms by which this compound exert their biological effects are multifaceted:

- Inhibition of Enzymes : Quinine inhibits several enzymes involved in the metabolic pathways of parasites, thereby disrupting their life cycle.

- DNA Interaction : Many quinoline derivatives intercalate with DNA, leading to apoptosis in cancer cells.

- Modulation of Immune Response : Quinine may enhance immune response through various pathways, contributing to its anti-inflammatory effects.

1. Efficacy in Skeletal Muscle Cramps

A study involving 13 patients indicated that quinine significantly reduced the frequency and severity of muscle cramps in three individuals (P<0.05), while six others reported non-significant benefits. This suggests potential applications beyond malaria treatment .

2. Treatment of Severe Malaria

A clinical trial assessed three dosing regimens of quinine in children with severe malaria. The high-dose intravenous regimen was found to be the most effective, achieving faster parasite clearance compared to lower doses . The study highlighted the importance of maintaining adequate blood concentrations of quinine to ensure therapeutic efficacy.

Data Tables

| Biological Activity | Mechanism | Clinical Application |

|---|---|---|

| Antimalarial | Enzyme inhibition | Treatment of malaria |

| Antitumor | DNA intercalation | Cancer therapy |

| Antibacterial | Disruption of bacterial cell walls | Infection management |

| Anti-inflammatory | Immune modulation | Chronic inflammatory diseases |

| Antiviral | Viral replication inhibition | Potential antiviral therapies |

Recent Research Findings

Recent literature has expanded on the biological activities and potential applications of this compound:

- A review identified over 200 novel quinoline and quinazoline alkaloids with significant biological activities ranging from anticancer to antimicrobial properties .

- Research on plants containing quinoline alkaloids has revealed promising pharmacological properties, emphasizing their role in traditional medicine as well as modern therapeutic contexts .

Scientific Research Applications

Medical Applications

1.1 Treatment of Malaria

Quinine has been the cornerstone in treating malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum. It acts as a blood schizonticide by inhibiting heme polymerase, leading to the accumulation of heme, which is toxic to the parasite . Despite the emergence of synthetic alternatives like artemisinin-based combination therapies (ACTs), quinine remains crucial in severe cases where resistance is prevalent .

1.2 Use in Nocturnal Leg Cramps

Quinine sulfate has been prescribed for managing nocturnal leg cramps in older adults. Studies indicate that it effectively reduces the frequency of cramps compared to placebo, although long-term use may lead to adverse effects such as hyperinsulinaemia and potential complications in patients with glucose-6-phosphate dehydrogenase deficiency .

1.3 Quinine in Pregnancy

Research indicates that while quinine is used for treating malaria in pregnant women, its efficacy and safety are under scrutiny. A meta-analysis revealed that ACTs are more effective than quinine, prompting calls for further investigation into optimal dosing for pregnant patients to maximize treatment success without compromising maternal or fetal health .

Pharmacological Insights

2.1 Mechanism of Action

Quinine's pharmacodynamics involve its intercalation into the DNA of Plasmodium species, disrupting nucleic acid synthesis and leading to cell death . Its effectiveness varies based on the strain of malaria and patient-specific factors such as genetic predisposition to drug metabolism.

2.2 Side Effects and Risks

While quinine is effective, it carries risks such as cinchonism (a syndrome characterized by tinnitus, headache, and nausea) and severe reactions like thrombotic microangiopathy . Case studies highlight instances where excessive consumption led to serious health issues, particularly when used improperly during pregnancy .

Non-Medical Applications

3.1 Flavoring Agent in Beverages

In the food industry, quinine is commonly used as a flavoring agent in tonic water and other beverages due to its bitter taste. Regulatory assessments have raised concerns about health risks associated with high consumption levels, especially among vulnerable populations like pregnant women .

3.2 Organocatalysis

Recent research has explored quinine's role as a ligand in metal catalysis and organocatalysis. Its derivatives have shown promise in facilitating various chemical reactions due to their ability to control stereochemistry effectively . This application extends beyond medicinal chemistry into synthetic organic chemistry.

Case Studies

Comparison with Similar Compounds

Comparative Analysis of Quininae Derivatives

The table below synthesizes key data on this compound salts, emphasizing solubility, composition, and clinical applications:

Solubility and Bioavailability

- Water Solubility : Acid quinine sulphate (1:10) and hydriodide (1:20) exhibit superior aqueous solubility compared to quinine sulphate (1:810), enabling faster absorption in systemic applications . Hydrofluoride’s insolubility in water limits it to alcohol-based formulations .

- Alcohol Solubility : Hydrochloride (1:1 in alcohol) is preferred for topical solutions like Eau de Quinine, a hair tonic .

Stability and Incompatibilities

- Light Sensitivity : Hydriodide and hydrofluoride degrade under light, requiring opaque packaging .

- Chemical Incompatibilities : Acid quinine sulphate reacts with potassium iodide, forming precipitates that reduce efficacy .

Research Findings and Methodological Considerations

- Synthetic Modifications : Early studies (Nandi, 1940) explored quinine derivatives by altering counterions, revealing that iodide and fluoride salts enhance solubility but introduce toxicity trade-offs .

- Analytical Techniques : High-performance liquid chromatography (HPLC) and isotachophoresis are critical for quantifying quinine in complex matrices like beverages and urine .

- Comparative Efficacy: Acid salts (e.g., hydrochloride, sulphate) show faster onset than non-acid variants but shorter half-lives due to rapid renal excretion .

Preparation Methods

Woodward-Doering Formal Synthesis

The 1944 Woodward-Doering approach marked the first formal synthesis but faced critical limitations:

Stork’s Stereoselective Synthesis (2001)

Gilbert Stork achieved the first enantioselective synthesis of (–)-quinine via a 15-step sequence:

Modern Organocatalytic Approaches

Tohoku University’s One-Pot Strategy (2022)

Hayashi’s team reduced synthetic steps using organocatalysis:

Five-Pot Synthesis via Organocatalysis

A 2022 Nature protocol detailed a five-pot route:

| Step | Reactions | Key Transformations | Yield |

|---|---|---|---|

| 1 | Michael/aza-Henry/elimination | Tetrahydropyridine formation | 85% ee |

| 2 | Reductive Boc removal/imine reduction | Piperidine functionalization | >90% de |

| 3 | Quinoline coupling/SN2 cyclization | Quinuclidine ring closure | 70% |

This method achieved 14% overall yield with full stereocontrol, leveraging nitroalkenes and imines as building blocks.

Industrial-Scale Preparation and Derivatives

Quinine Hydrochloride Synthesis

The CN101948468A patent outlines a scalable process:

-

Quinine Sulfate Conversion :

-

Hydrochloride Formation :

-

Advantages : Avoids toxic reagents (e.g., BaCl₂) and colloidal byproducts.

Comparative Analysis of Synthetic Methods

| Method | Steps | Overall Yield | Stereocontrol | Scalability |

|---|---|---|---|---|

| Natural Extraction | – | 4–13%* | N/A | High |

| Woodward-Doering (1944) | 15 | 0.3% | None | Low |

| Stork (2001) | 15 | 14% | Full | Medium |

| Tohoku (2022) | 5 | 14% | Full | High |

| *From Cinchona bark. |

Q & A

Q. What are the primary spectroscopic methods for characterizing Quininae’s molecular structure, and how do researchers validate their findings?

- Methodological Answer : this compound’s structure is typically validated using nuclear magnetic resonance (NMR) spectroscopy (1H/13C) for proton/carbon assignments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution . To address discrepancies, researchers cross-reference spectral data with computational models (e.g., density functional theory, DFT) and replicate experiments under controlled conditions (e.g., solvent purity, temperature) . For example, conflicting NOESY signals in alkaloid stereochemistry require iterative refinement of crystallographic data and comparison with synthetic analogs .

Q. How do researchers design in vitro assays to assess this compound’s antimalarial efficacy while minimizing cytotoxicity?

- Methodological Answer : Standard protocols involve:

- Parasite Culture : Use Plasmodium falciparum strains (e.g., 3D7, Dd2) in synchronized cultures with hematocrit-adjusted RPMI media.

- Dose-Response Curves : Test this compound concentrations (0.1–100 µM) in triplicate, using artemisinin as a positive control.

- Cytotoxicity Screening : Parallel testing on human hepatocytes (e.g., HepG2 cells) via MTT assays to calculate selectivity indices (IC50 parasite/IC50 host) .

Discrepancies in IC50 values across studies often arise from parasite strain variability or assay endpoint definitions (e.g., lactate dehydrogenase vs. SYBR Green detection) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound’s oral bioavailability be resolved in preclinical models?

- Methodological Answer : Contradictory bioavailability reports (e.g., 40–70% in rodents vs. 50–90% in primates) necessitate:

- Species-Specific Factors : Adjust for metabolic differences (e.g., CYP450 isoforms in liver microsomes).

- Formulation Controls : Use standardized vehicles (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility.

- Sampling Rigor : Frequent plasma sampling over 24h with LC-MS/MS quantification (LOQ ≤1 ng/mL) to capture AUC variability .

Advanced studies may employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis for reproducible bioactivity studies?

- Methodological Answer : Key steps include:

- Purification Protocols : Column chromatography (silica gel, MeOH/CH2Cl2 gradient) followed by recrystallization (ethanol/water).

- Quality Control : HPLC purity thresholds (>98%) and chiral chromatography to confirm enantiomeric excess (>99%) .

- Batch Documentation : Detailed logs of reaction conditions (e.g., temperature, catalyst loading) to trace impurity sources.

Contradictions in bioactivity often stem from undetected stereoisomers or residual solvents, necessitating GC-MS headspace analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.